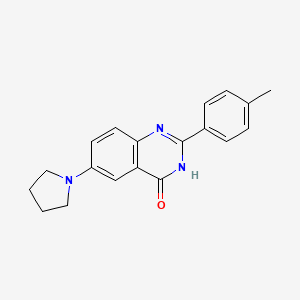

2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-13-4-6-14(7-5-13)18-20-17-9-8-15(22-10-2-3-11-22)12-16(17)19(23)21-18/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMBFSNPZZAVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-methylbenzoyl chloride with 2-aminobenzamide to form an intermediate, which is then cyclized in the presence of a base to yield the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Substituent-Based Comparisons

The biological and chemical profiles of quinazolinones are highly dependent on substituent positions and types. Below is a comparison with structurally analogous compounds:

Key Observations :

- Lipophilicity : The 4-methylphenyl group at position 2 increases log P compared to polar substituents like chlorine (e.g., 2-chloro-6-methyl derivative) .

- Synthetic Efficiency : Bulky substituents (e.g., styryl groups) reduce yields compared to smaller groups like methyl or pyrrolidinyl .

- Biological Activity: The pyrrolidinyl group at position 6 may enhance receptor binding (e.g., histamine H3 receptor affinity) compared to non-nitrogenous substituents .

Key Findings :

- The target compound shows high affinity for histamine H3 receptors (Ki = 3.10 × 10⁻⁸ nM), comparable to optimized phosphorylated analogs targeting PLAP .

- In contrast, 3-(o-chlorophenyl)-2-methyl-4(3H)-quinazolinone lacks receptor specificity but exhibits psychotropic effects due to GABA modulation .

Pharmacokinetic and Drug-Likeness Profiles

Drug-likeness parameters (e.g., solubility, BBB permeability) vary significantly across quinazolinones:

Table 3: Pharmacokinetic Comparison

Insights :

- The target compound’s log P (3.73) and BBB permeability suggest suitability for CNS-targeted therapies, outperforming chlorinated analogs .

Biological Activity

2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, with the CAS number 299897-99-7, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

- Molecular Formula : C19H19N3O

- Molar Mass : 305.37 g/mol

- Structural Features : The compound features a quinazolinone core, which is known for its diverse pharmacological activities.

Antibacterial Activity

Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. A study explored the SAR of various quinazolinones against methicillin-resistant Staphylococcus aureus (MRSA), revealing that certain structural modifications enhance efficacy. For instance, compounds that bind to the allosteric site of penicillin-binding protein (PBP)2a can synergize with β-lactam antibiotics, leading to improved bactericidal activity .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Compound A | ≤ 4 | MRSA |

| Compound B | ≥ 128 | Inactive |

| 2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone | TBD | TBD |

Anticancer Activity

Quinazolinones have also been studied for their anticancer effects. In vitro studies demonstrated that derivatives of quinazolinones exhibit cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For example, certain compounds showed IC50 values in the low micromolar range, indicating potent growth inhibition .

Table 2: Cytotoxic Effects of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | PC3 | 10 |

| Compound B | MCF-7 | 10 |

| Compound C | HT-29 | 12 |

The mechanism by which 2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone exerts its biological effects involves interaction with specific molecular targets. The compound is thought to inhibit certain enzymes or receptors critical for bacterial cell wall synthesis and cancer cell proliferation. For instance, binding to PBP2a alters its conformation, allowing β-lactams to exert their effects against MRSA .

Case Studies

-

Synergistic Effects in MRSA Treatment :

A case study highlighted the effectiveness of combining this quinazolinone with piperacillin-tazobactam in a mouse model of MRSA infection. The combination showed enhanced antibacterial activity compared to either agent alone, suggesting a promising therapeutic strategy for resistant infections . -

Cytotoxicity in Cancer Models :

Another study evaluated the cytotoxic effects of various quinazolinone derivatives on cancer cell lines. The results indicated that modifications to the quinazolinone structure significantly influenced the cytotoxic potency, emphasizing the importance of SAR in drug design .

Q & A

What are the common synthetic routes for 2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves cyclization of substituted quinazolinone precursors. Silver-mediated intramolecular cyclization (e.g., AgOTf catalysis) is effective for constructing pyrrolidine-fused quinazolinones. Substituent positions significantly impact yields: methyl/methoxy groups at the 6- or 7-position enhance yields (up to 91%), while halogens reduce efficiency due to steric/electronic effects . Optimized conditions (e.g., 12 h reaction time for thieno analogues) are critical for low-yield substrates.

What biological activities have been reported for this compound, and what initial screening models are used?

Basic Research Question

Quinazolinones exhibit anticonvulsant, antibacterial, and antitumor activity. For anticonvulsant screening, maximal electroshock (MES) and subcutaneous metrazol (scMet) tests in mice are standard, with neurotoxicity assessed via rotorod assays . Antibacterial activity against Staphylococcus aureus is evaluated using MIC assays, while antitumor potential is screened via in vitro cytotoxicity (e.g., MG-MID GI50 values) .

How does the substitution pattern on the quinazolinone core affect antibacterial efficacy, and what SAR insights have been gained?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens) at the 6-position enhance binding to penicillin-binding proteins (PBPs), critical for MRSA inhibition. Modifications at the 2-position (e.g., methylphenyl) improve pharmacokinetics (e.g., oral bioavailability). Systematic testing of 77 derivatives identified compound 27 as a lead candidate with low clearance and high efficacy in murine infection models .

What methodologies are employed to study the compound's mechanism of action in anticonvulsant activity?

Advanced Research Question

Mechanistic studies use seizure induction models (bicuculline, picrotoxin) to probe GABAergic pathways. Electrophysiological assays (e.g., patch-clamp) assess ion channel modulation. Compounds like 6l and 8i show selective protection against MES-induced seizures, suggesting voltage-gated sodium channel interaction rather than GABA receptor binding .

How can enzyme-mediated strategies enhance tumor targeting of radioiodinated derivatives?

Advanced Research Question

Alkaline phosphatase (ALP)-mediated hydrolysis converts water-soluble prodrugs (e.g., ammonium 2-(2'-phosphoryloxyphenyl)-6-iodo-4(3H)-quinazolinone) into insoluble precipitates within tumors. Molecular docking (AutoDock 3.0) guides isoform design to optimize PLAP binding (ΔGbinding = -8.2 kcal/mol). Biodistribution studies in nude mice confirm tumor-selective retention (70% vs. 1% in muscle) .

How to analyze conflicting data on substituent effects in cyclization reactions during synthesis?

Advanced Research Question

Contradictory substituent effects (e.g., methyl vs. halogen) are resolved by computational DFT studies to evaluate steric/electronic contributions. For example, bulky phenyl groups at the 7-position unexpectedly yield high cyclization efficiency due to preorganized transition states, while halogens induce charge localization that slows AgOTf-mediated catalysis .

What in vivo models and PK/PD parameters are critical for evaluating therapeutic potential?

Advanced Research Question

Murine peritonitis and neutropenic thigh infection models are used for antibacterial efficacy. Key PK parameters include clearance (e.g., <0.5 L/h/kg), volume of distribution (>2 L/kg), and oral bioavailability (>50%). PD markers like bacterial load reduction (2-log CFU decrease) correlate with survival rates .

What approaches are used to assess neurotoxicity and therapeutic indices in preclinical studies?

Advanced Research Question

Neurotoxicity is quantified via rotorod performance and HD50/LD50 ratios. For anticonvulsant compounds like 6l, protective indices (LD50/ED50) are calculated; oral administration in rats often reduces margins due to increased neurotoxicity. Isobolographic analysis identifies synergistic interactions with standard therapies .

Notes on Evidence Utilization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.